Versicolactone C

Description

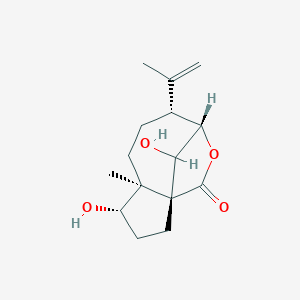

Structure

2D Structure

3D Structure

Properties

CAS No. |

103963-36-6 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(1R,4S,5S,8R,9S)-4,12-dihydroxy-5-methyl-8-prop-1-en-2-yl-10-oxatricyclo[7.2.1.01,5]dodecan-11-one |

InChI |

InChI=1S/C15H22O4/c1-8(2)9-4-6-14(3)10(16)5-7-15(14)12(17)11(9)19-13(15)18/h9-12,16-17H,1,4-7H2,2-3H3/t9-,10+,11+,12?,14-,15-/m1/s1 |

InChI Key |

ZWKJYFGQYZANRE-PDMNRUCYSA-N |

SMILES |

CC(=C)C1CCC2(C(CCC23C(C1OC3=O)O)O)C |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@@]2([C@H](CC[C@]23C([C@H]1OC3=O)O)O)C |

Canonical SMILES |

CC(=C)C1CCC2(C(CCC23C(C1OC3=O)O)O)C |

Synonyms |

versicolactone C |

Origin of Product |

United States |

Isolation, Production, and Biodiversity of Versicolactone C

Producing Organisms and Strain Identification

Versicolactone C is primarily known to be produced by certain fungal species. Identification of these producing strains is a crucial step in understanding the compound's natural occurrence and in developing methods for its controlled production.

Fungal Sources: Aspergillus Species (e.g., Aspergillus versicolor)

Species belonging to the genus Aspergillus are notable producers of this compound. Specifically, Aspergillus versicolor has been identified as a source of this compound ontosight.ai. Aspergillus species, in general, are widely recognized for their ability to produce a diverse array of secondary metabolites, including polyketides, lignans, and terpenes, which exhibit various biological properties researchgate.netwindows.net.

Fungal Sources: Penicillium Species

In addition to Aspergillus, certain species within the genus Penicillium have also been reported as producers of this compound ontosight.ai. Penicillium species are well-known for their economic significance, particularly in the production of antibiotics and organic acids, and are frequently isolated from various environments, including soil rjpn.orgnih.gov.

Marine-Derived Fungi as Bioresource

Marine environments represent a rich and largely untapped source of fungal biodiversity with the potential to yield novel bioactive compounds tandfonline.commdpi.com. Marine-derived fungi, including species of Aspergillus, have been explored for their production of secondary metabolites tandfonline.comrsc.orgmdpi.comnih.govnih.govmdpi.comnih.gov. Research indicates that marine-derived Aspergillus versicolor can produce various secondary metabolites rsc.orgmdpi.com. While the direct isolation of this compound specifically from a marine-derived Penicillium species was not explicitly detailed in the search results, marine fungi, in general, are recognized as a promising bioresource for diverse natural products tandfonline.commdpi.com.

Fermentation and Culture Conditions for Optimized Production

Research on optimizing fermentation conditions for other fungal metabolites provides insights into the factors that can be controlled. These factors include temperature, incubation period, initial pH, and the type of carbon and nitrogen sources in the culture medium nih.gov.

Advanced Isolation Methodologies for Natural Products

The isolation of natural products such as this compound from complex biological matrices requires advanced separation techniques. Chromatographic methods are indispensable in this process.

Chromatographic Separation Techniques

Chromatography is a fundamental technique used for the isolation, purification, and identification of compounds from mixtures based on their differential partitioning between a mobile and a stationary phase iipseries.orgijddr.in. Various chromatographic techniques are employed in the isolation of natural products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique offering high resolution for separating complex mixtures iipseries.orgmdpi.com. It separates compounds based on their chemical properties, such as polarity iipseries.org. Both analytical and preparative HPLC are utilized, with preparative HPLC suitable for isolating larger quantities of compounds iipseries.orgmdpi.com. Reversed-phase HPLC, which uses a more polar mobile phase and a less polar stationary phase (commonly C18 columns), is particularly useful for separating compounds like fatty acids and can be used as a micro-preparative technique for isolating individual components or simpler fractions mdpi.com.

Other chromatographic techniques mentioned in the context of natural product isolation include Gas Chromatography (GC), useful for volatile compounds, and Thin-Layer Chromatography (TLC), often used for preliminary screening and monitoring separation iipseries.orgijddr.in. Column chromatography, including flash chromatography and low-pressure column chromatography on stationary phases like silica (B1680970) or alumina, is also a common step in the isolation process, often following initial extraction and partitioning steps researchgate.netthieme-connect.com. The specific combination of chromatographic methods used for isolating this compound would depend on its chemical properties and the complexity of the extract.

Extraction and Purification Strategies

The isolation of this compound often begins with the cultivation of the producing fungus, such as Aspergillus versicolor. amazonaws.comresearchgate.netrsc.orgresearchgate.net Following fermentation, the secondary metabolites, including this compound, are typically extracted from the fungal culture or mycelia using organic solvents. amazonaws.comsigmaaldrich.com

Subsequent purification relies heavily on various chromatographic methods to separate this compound from other co-extracted compounds. Common chromatographic techniques employed in the isolation of natural products like sesquiterpenoids include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). polypeptide.combio-rad.commdpi.comnih.govnih.gov These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Specific research has detailed the purification of this compound using a combination of column chromatography methods. In one reported instance, this compound was purified from a fraction obtained during the isolation of compounds from Aspergillus versicolor. bio-rad.com This purification involved sequential application of silica gel column chromatography and reversed-phase C18 column chromatography. bio-rad.com

Detailed research findings on a specific purification sequence for this compound (identified as compound 24 in the study) from a fraction (Fr IVc2) of Aspergillus versicolor extract illustrate the chromatographic strategies employed. bio-rad.com

| Purification Step | Stationary Phase | Mobile Phase | Initial Material | Purified Compound | Yield |

| Silica gel column chromatography | Silica gel | PE/CHCl3 (4:1) | Fr IVc2 (1.1 g) | This compound | 4 mg |

| RP-C18 column chromatography | RP-C18 silica gel | MeOH/H2O (7:3 → 10:0) | Fr IVc3 (600 mg) | This compound | 15 mg (from Fr IVc3) bio-rad.com |

Silica gel column chromatography, a normal-phase technique, separates compounds based on polarity, with less polar compounds eluting before more polar ones when using a non-polar to moderately polar mobile phase like petroleum ether (PE) and chloroform (B151607) (CHCl3). nih.gov Reversed-phase C18 chromatography, on the other hand, utilizes a non-polar stationary phase and a polar mobile phase (such as methanol/water), separating compounds based on their hydrophobicity, with more polar compounds eluting earlier. nih.gov The use of a gradient elution, as indicated by MeOH/H2O (7:3 → 10:0), allows for the separation of compounds with a range of polarities by gradually increasing the concentration of the organic solvent. nih.gov

These detailed chromatographic strategies highlight the multi-step approach necessary to isolate and purify this compound from complex fungal extracts, leveraging differences in compound polarity and hydrophobicity to achieve separation.

Biosynthetic Pathways and Precursors of Versicolactone C

Proposed Biosynthetic Origins (e.g., Isoprenoid Pathway)

Versicolactone C is classified as a sesquiterpenoid ontosight.ai. Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and are typically derived from farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are the primary routes for isoprenoid biosynthesis in organisms mdpi.com. Given its sesquiterpenoid nature, it is highly probable that this compound originates from the isoprenoid pathway, specifically through the cyclization and modification of FPP or a related precursor.

Fungi, including Aspergillus species from which this compound has been isolated, are known to utilize these pathways for the production of a wide array of terpenoid secondary metabolites mdpi.com.

Enzymatic Mechanisms in this compound Biosynthesis

Although specific enzymes directly involved in this compound biosynthesis are not detailed in the search results, the biosynthesis of other fungal secondary metabolites and butyrolactones provides relevant enzymatic contexts. Polyketide synthases (PKS) and terpene cyclases are commonly involved in the biosynthesis of complex fungal compounds. For instance, the biosynthesis of other fungal natural products can involve polyketide synthases and cyclases nih.govmdpi.com. A study on the biosynthesis of oocydin A, a polyketide, highlights the role of multimodular polyketide synthase proteins and tailoring enzymes nih.gov.

The formation of the butyrolactone core structure in other natural products, such as cyanobacterin, involves specific enzymatic machinery, including C-C bond-forming cascades nih.gov. While this compound is a sesquiterpenoid with a butyrolactone moiety, the enzymatic steps leading to the formation of this lactone ring within the sesquiterpene scaffold would involve cyclization and potentially oxidation or hydroxylation reactions, likely catalyzed by enzymes such as hydroxylases or cyclases. Tailoring enzymes, such as methyltransferases, can also be involved in modifying the basic structure of natural products researchgate.net.

Genetic Basis of Biosynthetic Gene Clusters

Secondary metabolites in fungi are often synthesized by enzymes encoded by genes organized in biosynthetic gene clusters (BGCs) nih.govbiorxiv.org. These clusters are typically physically co-localized and co-regulated biorxiv.org. Genome mining of fungal species has revealed the presence of numerous BGCs responsible for the production of various secondary metabolites, including terpenes and polyketides mdpi.com. Studies in Aspergillus species have shown a high abundance and diversity of secondary metabolite backbone genes organized in BGCs biorxiv.org. These BGCs can be located in low-synteny regions and are often found in sub-telomeric regions of chromosomes biorxiv.org.

While a specific BGC for this compound is not identified in the search results, its likely complex structure and classification as a secondary metabolite strongly suggest that its biosynthesis is governed by a dedicated BGC within the genome of the producing fungus. Identifying this cluster would involve genomic analysis of Aspergillus versicolor or other producing strains to locate genes encoding enzymes potentially involved in terpene cyclization, oxidation, and lactone formation.

Comparative Biosynthesis with Related Butyrolactones

This compound belongs to the class of butyrolactones windows.net. The biosynthesis of other butyrolactones has been studied, offering points of comparison. For example, the biosynthesis of γ-butyrolactone autoregulators in Streptomyces involves key enzymes like AfsA, which catalyzes a β-ketoacyl transfer reaction nih.gov. The biosynthesis of certain butyrolactone derivatives in Aspergillus terreus has been proposed to involve aldol (B89426) condensation followed by ester cyclization researchgate.net.

Advanced Synthetic Strategies for Versicolactone C and Analogs

Total Synthesis Methodologies

The total synthesis of complex natural products like Versicolactone C requires carefully orchestrated sequences of chemical transformations to assemble the molecular skeleton with the correct stereochemistry. While comprehensive details on the total synthesis specifically of this compound are not extensively detailed in the readily available literature, insights can be drawn from the synthesis of related lactones and sesquiterpenoids.

Historical Perspectives and Structural Confirmation

Historically, the structural elucidation of natural products often precedes their total synthesis. For compounds like this compound, spectroscopic methods such as NMR and MS are crucial for determining the planar structure and relative stereochemistry. sathyabama.ac.inthieme-connect.comrsc.org Total synthesis plays a vital role in confirming the proposed structure, including the absolute configuration. While specific historical accounts of this compound structural confirmation via synthesis are not prominent in the provided search results, the synthesis of related compounds, such as Versicolactones A and B, has been instrumental in revising and confirming their absolute configurations. researchgate.net This highlights the general principle where synthesis serves as a definitive method for structural verification.

Modern Approaches (e.g., Enantioselective Synthesis)

Modern synthetic chemistry emphasizes efficient and stereocontrolled routes, particularly enantioselective synthesis, to produce single enantiomers of chiral natural products. organic-chemistry.orgoaepublish.comchemrxiv.orgrsc.org Enantioselective synthesis involves the use of chiral catalysts, reagents, or auxiliaries to control the formation of stereocenters. While specific examples of enantioselective total synthesis applied to this compound were not found in the search results, the field of asymmetric catalysis has seen significant advances, which are applicable to the construction of chiral molecules with multiple stereocenters like this compound. organic-chemistry.orgoaepublish.comchemrxiv.orgrsc.org The synthesis of related chiral lactones and terpenoids often employs strategies such as asymmetric cycloadditions, catalytic asymmetric hydrogenations, and chiral auxiliary-controlled reactions to establish the desired stereochemistry.

Key Reaction Steps and Catalysis (e.g., Oxidation, Reduction)

The synthesis of oxygenated sesquiterpenoids like this compound typically involves key transformations such as oxidation and reduction reactions to introduce and manipulate hydroxyl and carbonyl functional groups. researchgate.netbenchchem.com Cyclization reactions are also central to forming the characteristic ring systems. While a specific reaction sequence for this compound synthesis is not detailed, the synthesis of related lactones involves steps like cyclization and oxidation reactions to achieve the desired stereochemistry and functional groups. benchchem.com Transition metal catalysis, such as palladium-catalyzed reactions, and organocatalysis are widely used in modern synthesis to facilitate complex transformations with high efficiency and selectivity. nih.govoaepublish.comchemrxiv.org

Synthetic Analog Design and Diversification

The synthesis of analogs of natural products is often undertaken to explore structure-activity relationships and develop compounds with improved properties. frontiersin.orgnih.govuochb.cz Designing synthetic analogs of this compound would involve modifying its core structure or appending different functional groups to potentially alter its biological activity or pharmacokinetic profile. While specific examples of synthetically derived this compound analogs and their diversification are not detailed in the provided search results, the general approach involves identifying key pharmacophores within the molecule and designing variations that probe the impact of structural changes on activity. frontiersin.orgnih.govuochb.cz This can involve traditional medicinal chemistry approaches or modern techniques like diversity-oriented synthesis.

Structure Activity Relationship Sar Studies of Versicolactone C

Elucidation of Pharmacophores and Key Structural Motifs

The biological activity of Versicolactone C is intrinsically linked to its distinct molecular architecture, which includes a fused ring system and various functional groups. nih.gov

Role of Stereochemistry in Bioactivity

The stereochemistry of a molecule, defined by the spatial arrangement of its atoms, plays a critical role in its interaction with biological targets, which are often chiral. For this compound, its stereochemistry is characterized by a specific configuration at its chiral centers. nih.gov This precise three-dimensional arrangement is considered essential for its biological activity. nih.gov While detailed comparative studies of this compound stereoisomers were not extensively found in the provided literature, research on related compounds, such as xenicanes, has demonstrated that the stereochemical configuration at specific carbons, like C-7, can significantly influence bioactivity. This underscores the general principle that the exact spatial orientation of functional groups and the core scaffold in this compound are likely critical determinants of its ability to bind to and modulate biological targets.

Impact of Core Scaffold Modifications

The core scaffold of this compound is a unique methanocyclopent(c)oxocin system. nih.gov Modifications to this central framework would likely have a significant impact on the molecule's shape, rigidity, and the relative positioning of its functional groups, thereby altering its interaction with biological targets. The provided literature mentions related compounds like Versicolactone B and Versicolactone G, which share structural similarities as butyrolactones. Studying the differences in activity between this compound and these analogs could provide insights into the importance of specific variations in the core scaffold. However, detailed research findings on systematic modifications of the this compound core scaffold and their resulting impact on activity were not available in the examined snippets.

Contribution of Macrolactone Ring Integrity

This compound is classified as a butyrolactone, a class of compounds containing a lactone (cyclic ester) core. The integrity of this macrolactone or lactone ring is often crucial for the biological activity of such natural products, as it contributes to the molecule's conformation and the presentation of key functional groups for binding to targets. While the specific impact of disrupting or modifying the lactone ring in this compound is not explicitly detailed in the provided information, the presence of this feature is a defining characteristic of its structural class. Maintaining the correct size and functionality of this ring is generally understood to be important for the bioactivity of lactone-containing compounds.

Computational Approaches in SAR Elucidation

Computational methods have become invaluable tools in modern drug discovery and SAR studies, allowing for the prediction and analysis of molecular interactions without extensive experimental work.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound) when it is bound to a receptor (like a viral protein) and to estimate the binding affinity. Molecular dynamics (MD) simulations extend this analysis by simulating the movement and interactions of the ligand-receptor complex over time, providing insights into the stability of the complex and conformational changes.

In the context of this compound, computational studies, specifically molecular docking and dynamics simulations, have been employed to investigate its potential antiviral activity against SARS-CoV-2 structural proteins, including the spike (S), membrane (M), and nucleocapsid (N) proteins. These studies suggested that this compound exhibits strong binding interactions with these target proteins. Furthermore, the simulations indicated that this compound binding could potentially cause structural deformation in these viral proteins, which might contribute to the disruption of viral structural integrity.

While detailed binding energies or interaction profiles for specific residues were not extensively provided for this compound in the snippets, these computational findings highlight the utility of docking and dynamics simulations in predicting potential biological targets and understanding the nature of molecular interactions, thereby complementing experimental SAR studies.

Table 1: Computational Study Findings for this compound against SARS-CoV-2 Structural Proteins

| Target Protein (SARS-CoV-2) | Computational Method Used | Key Finding | Source |

| Spike (S) protein | Molecular docking, MD simulations | Strong binding, potential structural deformation | |

| Membrane (M) protein | Molecular docking, MD simulations | Strong binding, potential structural deformation | |

| Nucleocapsid (N) protein | Molecular docking, MD simulations | Strong binding, potential structural deformation (N-CTD considered in study) |

Note: This table summarizes findings from computational studies as reported in the provided text. Specific quantitative data (e.g., binding affinities) was not consistently available in the snippets.

Synthetic Modifications and Bioactivity Profiling

Research into the biological activities of this compound and related butenolide/butyrolactone derivatives from Aspergillus species provides insights into the structural features that may influence their bioactivity. While specific studies detailing systematic synthetic modifications of this compound were not prominently featured in the search results, the examination of naturally occurring analogs and their activities allows for an analysis of structure-activity relationships within this class of compounds.

Systematic Variation of Substituents

Studies on related butenolide derivatives isolated from Aspergillus species highlight how variations in substituents can impact biological activity. For example, investigations into the α-glucosidase inhibitory activity of butenolides from Aspergillus terreus have revealed specific substituent effects. The presence or absence of certain groups at particular positions on the butenolide scaffold has been shown to modulate inhibitory potency. For instance, a methoxycarbonyl group at C-4 in one analog negatively affected α-glucosidase inhibitory activity compared to a compound without this group. Conversely, a prenyl chain was found to make a crucial contribution to the inhibitory effect in another comparison of butenolide derivatives.

These findings from closely related compounds suggest that the nature and position of substituents on the core scaffold of this compound are likely to play a significant role in its observed biological activities, including its antimicrobial and cytotoxic properties. Although direct experimental data on synthetically modified this compound derivatives were not available, the SAR information from related butenolides provides a strong indication of how structural alterations, such as the systematic variation of functional groups, could influence the bioactivity profile of this compound.

Table 1: Examples of Substituent Effects on Bioactivity in Related Butenolides

| Compound Class (Source) | Structural Variation | Observed Activity (Example) | Effect on Activity (Example) | Source |

| Butenolides (Aspergillus terreus) | Methoxycarbonyl group at C-4 | α-Glucosidase inhibition | Negative impact on activity. | |

| Butenolides (Aspergillus terreus) | Presence of Prenyl chain | α-Glucosidase inhibition | Crucial contribution to inhibitory effect. | |

| Alkaloids (Stereum sp.) | Substituents on nitrogen | α-Glucosidase inhibition | Different substituents affect activity; absence enhanced it. | |

| Andrastins (Meroterpenoids) | Degree of oxidation at C-21 | Antimicrobial activity | Different oxidation states had different effects. |

Enantiomeric Studies in Activity Modulation

Stereochemistry, specifically the enantiomeric form of a chiral compound, can significantly influence its biological activity due to the specific three-dimensional interactions required for binding to biological targets like enzymes or receptors. For this compound, which possesses defined stereochemistry, its specific configuration is considered essential for its biological activity. nih.gov

While specific studies on the different enantiomers of this compound and their respective bioactivities were not detailed in the provided literature, research on enantiomers of related fungal metabolites demonstrates that chirality can play a role in modulating activity. For example, in the case of ascomlactone A, an enantiomeric study showed that the (-)-enantiomer exhibited better α-glucosidase inhibition compared to the (+)-enantiomer. This indicates that for some compounds within this broader class of natural products, the specific spatial arrangement of atoms can be critical for optimal biological interaction. However, the impact of chirality is not universal; in contrast, the enantiomers of Asperteretal D showed nearly equivalent α-glucosidase inhibitory activities in one study, suggesting that for that particular compound and activity, stereochemical differences had an insignificant effect.

These examples from related compounds underscore the importance of considering stereochemistry in SAR studies. For this compound, further investigation into the activities of its individual enantiomers would be necessary to fully understand the role of chirality in its diverse biological effects.

Table 2: Enantiomeric Effects on Bioactivity in Related Fungal Metabolites

| Compound Class | Compound Name | Activity Studied | Effect of Enantiomer on Activity | Source |

| Fungal Metabolite | Ascomlactone A | α-Glucosidase inhibition | (-)-enantiomer showed better inhibition than (+)-. | |

| Butenolide | Asperteretal D | α-Glucosidase inhibition | Enantiomers showed almost the same activity. |

Cellular and Molecular Mechanisms of Action of Versicolactone C

Interaction with Specific Biological Targets

Studies have begun to explore how Versicolactone C interacts with macromolecules, particularly proteins, to exert its effects.

Computational studies have indicated that this compound (identified as compound 3, a butyrolactone) may interact significantly with structural proteins of SARS-CoV-2, the virus responsible for COVID-19 researchgate.net. Specifically, in silico analyses suggested that this compound exhibits strong binding affinity to the nucleocapsid (N), spike (S), and membrane (M) proteins of SARS-CoV-2 researchgate.net. These interactions were computationally predicted to induce structural deformation in these viral proteins researchgate.net.

For the nucleocapsid protein's C-terminal domain (N-CTD), computational simulations analyzing Root Mean Square Deviation (RMSD) indicated fluctuations when bound to compound 3 (this compound), with an average RMSD value of 0.11 nm researchgate.net. This suggests that the binding of this compound may influence the structural dynamics of the N-CTD researchgate.net.

It is important to emphasize that these findings are based on computational predictions and require experimental validation to confirm the binding interactions and the extent of structural deformation researchgate.net.

While direct evidence for this compound inhibiting Glutamic-Oxaloacetic Transaminase 1 (GOT1) was not explicitly found in the reviewed literature, studies on related compounds, such as Versicolactone B, have explored their potential as GOT1 inhibitors [Search Result 3, 6 from previous turn]. GOT1 is an enzyme involved in glutamine metabolism and plays a role in maintaining redox homeostasis in certain cancer cells, such as pancreatic ductal adenocarcinoma (PDAC) [Search Result 13, 14 from previous turn]. Inhibition of GOT1 has been shown to disrupt glutamine metabolism, affect NADPH production, and elevate reactive oxygen species (ROS) levels [Search Result 13 from previous turn]. Although the mechanism of action for this compound may involve enzyme inhibition, further research is needed to determine if it directly targets GOT1 or other enzymes.

Cellular Pathway Modulation

This compound's biological activities are also linked to its ability to modulate crucial cellular pathways, including those governing cell death.

Some studies on related compounds, such as Versicolactone B, have indicated the induction of apoptosis in cancer cells [Search Result 16 from previous turn]. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells and is a common target for cytotoxic compounds [Search Result 30 from previous turn]. While direct detailed mechanisms of apoptosis induction by this compound were not extensively described in the immediate search results, the cytotoxic activity reported for this compound ontosight.ai suggests a potential to trigger cell death pathways. Apoptosis can be initiated through various mechanisms, often involving the generation of reactive oxygen species and alterations in mitochondrial membrane potential [Search Result 4, 11, 19 from previous turn].

Reactive Oxygen Species (ROS) are highly reactive molecules that play dual roles in cells, acting as signaling molecules at lower concentrations and causing oxidative stress and damage at higher concentrations, which can lead to apoptosis [Search Result 9, 12, 22, 27 from previous turn]. While direct evidence for this compound inducing ROS generation was not prominent in the search results, the link between cytotoxic compounds, mitochondrial dysfunction, and ROS production is well-established [Search Result 11 from previous turn]. As noted in the context of GOT1 inhibition by related compounds, affecting metabolic pathways can lead to elevated ROS levels [Search Result 13 from previous turn]. Further investigation is needed to determine if this compound directly or indirectly promotes ROS generation as part of its mechanism of action.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID | Notes |

| This compound | Not available | Sesquiterpenoid butyrolactone (C₁₅H₂₂O₄) |

| Versicotide C | 101888577 | Dipeptide (C₂₈H₃₄N₆O₆) |

| Versicolactone B | 104613-44-7 | Sesquiterpenoid |

| GOT1 inhibitor-1 | Not available | Tryptamine-based derivative |

Data Table: Computational Binding Analysis of Compound 3 (this compound) with SARS-CoV-2 N-CTD

| Interaction Partner | Analysis Metric | Average Value (nm) | Notes |

| SARS-CoV-2 N-CTD | Root Mean Square Deviation (RMSD) | 0.11 | Computational study researchgate.net |

Induction of Apoptosis Pathways

Caspase Activation and DNA Fragmentation

Caspase activation and subsequent DNA fragmentation are hallmarks of apoptosis, a programmed cell death pathway. oncotarget.comnih.gov While the direct effects of this compound on caspase activation and DNA fragmentation are not extensively detailed in the provided search results specifically for this compound, the broader context of apoptosis induction by various compounds involves these mechanisms. Caspases, a family of proteases, play a central role in mediating apoptotic signaling by cleaving various proteins, including those involved in DNA integrity. nih.gov Activation of executioner caspases, such as caspase-3 and caspase-7, leads to the activation of caspase-activated DNase (CAD), which is responsible for the internucleosomal cleavage of DNA, resulting in the characteristic DNA fragmentation observed in apoptotic cells. nih.govresearchgate.net Studies on other compounds have shown a strong correlation between caspase-3 activation and the level of DNA fragmentation. ors.org

Cell Cycle Regulation

The cell cycle is a tightly controlled process essential for cell growth and division. nih.govnih.gov Deregulation of the cell cycle is a common feature of diseases like cancer. nih.gov Progression through the cell cycle is driven by the coordinated activity of cyclin-dependent kinases (CDKs) in complex with cyclins, regulated by various factors including inhibitors and phosphorylation events. nih.govnih.govcellsignal.commdpi.com While direct studies on this compound's impact on cell cycle regulation are limited in the provided results, research on related compounds, such as versicolactone B, has indicated effects on cell cycle progression. For instance, versicolactone B was reported to induce S phase arrest in PANC-1 cells. uminho.pt This suggests that this compound, as a related butyrolactone, may also influence cell cycle checkpoints, potentially through modulation of CDK-cyclin activity or associated regulatory proteins.

Inhibition of Cell Migration and Invasion

Cell migration and invasion are critical processes in various physiological and pathological conditions, including wound healing and cancer metastasis. nih.govnih.gov These processes involve complex cellular rearrangements and interactions with the extracellular matrix. nih.gov Inhibition of cell migration and invasion is a target for anti-metastatic therapies. While specific data on this compound's effects on cell migration and invasion were not prominently found, studies on other natural compounds have demonstrated such inhibitory activities. For example, isosclerone, another compound from Aspergillus species, inhibited MCF-7 cell migration and invasion. nih.gov Additionally, studies on various compounds have shown the ability to prevent cell migration and inhibit matrix invasion, often accompanied by modifications to the actin cytoskeleton and focal adhesion redistribution. nih.govnih.gov Given the reported cytotoxic properties of this compound ontosight.ai, further investigation into its potential to inhibit cell migration and invasion in relevant cell models is warranted.

Mechanistic Studies and Target Identification

Understanding the precise molecular targets and pathways modulated by this compound is crucial for elucidating its mechanisms of action. Mechanistic studies aim to identify the specific proteins or molecules with which the compound interacts to exert its biological effects. Target identification is a key step in drug discovery, helping to validate the relevance of a target and guide the development of more selective and potent compounds. nih.govbiognosys.comnih.gov

Biochemical Assays for Target Validation

Biochemical assays are essential tools for validating putative targets identified through various screening or computational methods. nih.govbiognosys.com These assays can directly measure the interaction between a compound and a potential target protein, assess enzymatic activity, or evaluate the compound's effect on specific biochemical pathways. Techniques such as direct binding studies, enzyme inhibition assays, and functional assays in reconstituted systems are commonly employed. nih.govbiognosys.com Mass spectrometry-based structural proteomics, for instance, can provide insights into drug-protein interactions and help map binding sites. biognosys.com While specific biochemical assay data for this compound and its targets were not detailed, such assays would be critical in experimentally validating the interactions suggested by computational studies, such as the binding to SARS-CoV-2 structural proteins. windows.nettandfonline.com

Omics Approaches for Pathway Delineation

Omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive views of biological systems at different molecular levels. mdpi.comfrontlinegenomics.combiorxiv.orgfrontiersin.orgnih.gov These high-throughput technologies can be used to delineate the pathways affected by a compound and identify potential targets or biomarkers. mdpi.combiorxiv.orgfrontiersin.org Transcriptomics, for example, can reveal changes in gene expression profiles in response to treatment with this compound, indicating affected cellular processes. frontlinegenomics.comfrontiersin.org Proteomics can identify alterations in protein abundance or post-translational modifications, providing insights into protein targets and downstream signaling events. frontlinegenomics.comfrontiersin.org Integrated multi-omics approaches, which combine data from different omics levels, can offer a more holistic understanding of complex biological responses to a compound. mdpi.combiorxiv.org Applying omics technologies to study the effects of this compound could provide valuable data on the cellular pathways it modulates, complementing biochemical studies and aiding in target identification and validation.

Advanced Analytical Characterization Techniques for Versicolactone C

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structural features of Versicolactone C, providing insights into its functional groups, connectivity, and stereochemistry. acdlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds like this compound. analis.com.myresearchgate.net By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the number and type of hydrogen and carbon atoms, as well as their connectivity and spatial arrangement. analis.com.myhmdb.cahmdb.ca

¹H NMR Spectroscopy: Provides information on the different types of protons in the molecule, their chemical environments, and their coupling interactions with neighboring protons. Analysis of chemical shifts (δ) and coupling constants (J) is crucial for assigning protons to specific parts of the structure. analis.com.myfrontiersin.orgnih.gov

¹³C NMR Spectroscopy: Reveals the different types of carbon atoms in the molecule. ¹³C NMR spectra, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), help distinguish between methyl, methylene, methine, and quaternary carbons. analis.com.myfrontiersin.orgnih.gov

2D NMR Spectroscopy: Provides correlations between nuclei, offering crucial connectivity information. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for piecing together the molecular skeleton and confirming the assignment of signals obtained from 1D NMR data. analis.com.myfrontiersin.orgnih.gov For instance, HMBC correlations can establish long-range couplings between protons and carbons across multiple bonds, aiding in the identification of the butenolide skeleton and substituent positions. frontiersin.orgnih.gov

While specific, detailed NMR data (chemical shifts, coupling constants) for this compound itself were not extensively available in the search results, studies on related butenolide derivatives and sesquiterpenes highlight the critical role of 1D and 2D NMR in their structure determination. frontiersin.orgnih.govznaturforsch.comrsc.org For example, the analysis of ¹H and ¹³C NMR data, combined with COSY and HMBC correlations, was instrumental in elucidating the structures of butenolides isolated from Aspergillus terreus. frontiersin.orgnih.gov

Mass Spectrometry (MS) (e.g., HR-CI-MS, FT-ICR MS, IC-MS, HPLC-MSn)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and gaining insights into its structural subunits. researchgate.net Various ionization techniques and mass analyzers are employed depending on the sample type and the desired information.

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly used for natural products. frontiersin.orgrsc.orgnih.govacgpubs.orgmdpi.com For example, HRESIMS data has been used to confirm the molecular formulas of butenolide derivatives. frontiersin.orgrsc.orgnih.govmdpi.com

Electron Ionization (EI-MS): A common ionization method that typically produces characteristic fragmentation patterns, aiding in the identification of structural motifs by comparing spectra to databases. mdpi.comnist.gov

Hyphenated MS Techniques (e.g., HPLC-MSn): Coupling chromatography with mass spectrometry allows for the separation of complex mixtures before mass analysis, enabling the identification and characterization of individual components like this compound within a mixture. mdpi.comekb.eg HPLC-MSn (tandem mass spectrometry) involves multiple stages of fragmentation, providing more detailed structural information. mdpi.com While specific examples for this compound using HR-CI-MS, FT-ICR MS, or IC-MS were not found, these techniques are broadly applicable for complex natural product analysis. IC-MS, for instance, is used for the analysis of ionic compounds. thermofisher.comshimadzu.com

A publication from 1989 specifically mentions "Mass Speetra of Versicotactone C" xml-journal.net, indicating that MS has been applied to this compound. While the details of the specific MS techniques (e.g., ionization method, mass analyzer) used in that early study are not provided in the snippet, it confirms the historical use of MS in its characterization.

Chromatographic Separation Techniques and Hyphenated Systems

Chromatographic techniques are indispensable for the isolation and purification of this compound from natural extracts and for analyzing its purity. frontiersin.orgmdpi.comresearchgate.net Hyphenated systems combine chromatographic separation with spectroscopic detection, providing enhanced analytical power.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and purifying non-volatile or semi-volatile compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.netmdpi.com It is crucial for isolating this compound from the complex mixtures found in fungal extracts. frontiersin.orgmdpi.comresearchgate.net

Various stationary phases (e.g., C18) and mobile phase gradients are employed to achieve optimal separation. frontiersin.orgacgpubs.orgekb.egthieme-connect.com Preparative HPLC is used for isolating larger quantities of the pure compound for further analysis or biological testing, while analytical HPLC is used for purity assessment and quantification. frontiersin.orgrsc.orgmdpi.com HPLC is often coupled with UV detectors, which monitor the absorbance of the eluting compounds at specific wavelengths, or with mass spectrometers (HPLC-MS). frontiersin.orgacgpubs.orgmdpi.com Chiral HPLC can be used to separate enantiomers if this compound exists as a racemic mixture or if the specific enantiomer is of interest. nih.govmdpi.com

Research findings indicate the use of semi-preparative HPLC with a C18 column for the separation and purification of butenolide derivatives, including those structurally related to versicolactones. frontiersin.orgrsc.orgmdpi.com

Gas Chromatography (GC, GC×GC)

Gas chromatography is suitable for the separation of volatile or semi-volatile compounds that can be vaporized without decomposition. aocs.orgajol.infosigmaaldrich.com While this compound is a sesquiterpenoid with a relatively higher molecular weight compared to typical GC analytes, GC, particularly in hyphenated systems like GC-MS, can be applied, often after derivatization to increase volatility. mdpi.comaocs.orgsigmaaldrich.comnih.govnih.gov

GC×GC (two-dimensional gas chromatography) offers enhanced separation power for complex volatile mixtures by coupling two different capillary columns with different stationary phases. This technique provides higher peak capacity and improved resolution compared to one-dimensional GC. While not specifically mentioned for this compound in the provided snippets, GC and GC-MS are general techniques for analyzing volatile and semi-volatile components in natural extracts. mdpi.comajol.infonih.govnih.gov

Ion Chromatography (IC, 2D-IC, Capillary IC)

Ion chromatography is a technique specifically designed for the separation of ionic and polar molecules. thermofisher.comshimadzu.com It is typically used for the analysis of inorganic anions and cations, as well as some organic acids and amines. thermofisher.comshimadzu.com While this compound is a neutral sesquiterpenoid lactone and not directly amenable to standard IC analysis, variations or hyphenated forms of IC might be relevant if the compound or its derivatives/metabolites are charged or if the analytical method involves the analysis of ionic counterions or related substances in the sample matrix.

Combustion Ion Chromatography (C-IC), for instance, is a hyphenated technique used for the determination of halogens and sulfur in various matrices by combusting the sample and analyzing the resulting ions via IC. thermofisher.commetrohm.comteinstruments.com While not directly for this compound itself, this illustrates the broader scope of IC in analytical chemistry. Standard IC utilizes ion-exchange resins as the stationary phase and an electrolyte solution as the eluent, commonly employing conductivity detection. shimadzu.com 2D-IC and Capillary IC are advanced formats offering improved separation efficiency and sensitivity, respectively.

Based on the chemical structure of this compound as a neutral molecule, standard IC is unlikely to be a primary technique for its direct characterization or quantification unless it is analyzed in a form that is ionized or as part of a method that involves the analysis of associated ionic species.

X-ray Crystallography for Absolute Configuration and Ligand-Target Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. researchgate.netnih.gov This method relies on the diffraction pattern produced when X-rays interact with the electrons of a crystalline substance. Analysis of this pattern allows for the reconstruction of the electron density map, from which atomic positions and connectivity can be determined.

For this compound, single-crystal X-ray diffraction analysis could be employed to unambiguously establish its absolute stereochemistry. While direct crystallographic data specifically for this compound was not found in the search results, related compounds such as Versicolactone B have had their absolute structures confirmed by single-crystal X-ray diffraction analysis. thieme-connect.comrsc.org This suggests the applicability of this technique to this compound, provided suitable crystals can be obtained. The Flack parameter is a key indicator derived from X-ray diffraction data that helps confirm the absolute configuration of a chiral molecule. researchgate.netmdpi.com

Beyond determining absolute configuration, X-ray crystallography is invaluable for studying the interactions between a small molecule (ligand) and a biological target, such as a protein. nih.govnih.gov By obtaining the crystal structure of a protein-ligand complex, researchers can visualize the binding site, understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and gain insights into the mechanism of action. nih.govnih.gov This is typically achieved through co-crystallization of the protein with the ligand or by soaking the ligand into pre-formed protein crystals. nih.govnih.gov Although specific data on this compound binding to a target protein analyzed by X-ray crystallography was not identified in the search results, studies on other compounds, such as the GOT1 inhibitor AH isolated from Aspergillus terreus, demonstrate the utility of this approach in elucidating the binding mode of fungal metabolites to enzyme targets. nih.gov The co-crystal structure of GOT1-AH, for instance, revealed competitive binding within the active site. nih.gov Applying this technique to this compound and its potential targets would provide crucial structural information about its molecular interactions.

Advanced Microscopic Techniques for Cellular Effects

Advanced microscopic techniques are essential for visualizing and understanding the cellular effects of compounds like this compound. These techniques offer higher resolution and more detailed insights compared to traditional light microscopy, allowing for the examination of subcellular structures and dynamic processes.

Confocal microscopy, a widely used advanced technique, employs a pinhole to eliminate out-of-focus light, thereby producing sharp optical sections of a specimen. iitk.ac.innih.gov This allows for the reconstruction of three-dimensional images of cells and tissues. iitk.ac.innih.gov Confocal microscopy is particularly useful for visualizing the localization of fluorescently labeled molecules within cells, tracking cellular processes over time (live-cell imaging), and assessing changes in cell morphology or organelle distribution. iitk.ac.innih.govmdpi.com While specific studies detailing the cellular effects of this compound using confocal microscopy were not found, the technique is broadly applied to study the impact of various compounds on cellular structures and functions, such as analyzing mitochondrial arrangement or cell differentiation. mdpi.comnih.gov

Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides significantly higher resolution than light microscopy, enabling the visualization of ultrastructural details within cells. researchgate.netgia.edu TEM can reveal the internal structure of organelles and macromolecular complexes, while SEM provides detailed images of cell surfaces. gia.edu These techniques can be used to observe morphological changes induced by a compound, such as alterations in organelle integrity, membrane structure, or cytoskeletal organization. nih.gov For example, electron microscopy has been used to study the ultrastructural features of cells in various conditions, providing insights into disease mechanisms or the effects of treatments. nih.gov Although direct research on this compound using electron microscopy for cellular effects was not identified, electron microscopy is a standard tool for examining the fine structural changes in cells treated with bioactive compounds. researchgate.netresearchgate.net

Combining different advanced microscopy techniques, such as correlative light and electron microscopy (CLEM), can provide a more comprehensive understanding of cellular events. dzif.de CLEM allows researchers to first locate events of interest in live cells using light microscopy and then image the same structures at higher resolution using electron microscopy. dzif.de This integrated approach can be powerful for studying the detailed ultrastructural context of cellular effects observed with fluorescence microscopy.

Future Research Directions and Applications for Versicolactone C

Discovery of Novel Versicolactone C Analogs with Enhanced Biological Activities

The exploration of novel this compound analogs represents a critical future research direction. Given the reported biological activities of this compound and related compounds like Versicolactone B and G, structural modifications could lead to improved potency, selectivity, or altered activity profiles. researchgate.netagrirootsmagazine.inscispace.comresearchgate.netmdpi.comresearchgate.net Future research should focus on rational design based on structure-activity relationship (SAR) studies, which are currently limited for this compound. nih.gov

Strategies for analog discovery could involve:

Semi-synthesis: Modifying the isolated this compound structure at various functional groups (hydroxyl, methyl, methylene) to create a library of derivatives. ontosight.ai

Combinatorial biosynthesis: Utilizing genetic engineering of the producing fungi to generate structural variants by manipulating the enzymes involved in its biosynthesis. This approach is particularly promising given the fungal origin of this compound and the potential for discovering new pathways and assembling new functional biosynthetic routes. mcgill.canih.gov

Total synthesis: Developing flexible synthetic routes that allow for the introduction of diverse substituents at different positions of the this compound core structure.

Evaluating the biological activities of these novel analogs against a broader spectrum of targets, including resistant microbial strains and various cancer cell lines, will be essential to identify compounds with enhanced therapeutic potential.

Elucidation of Unexplored Biosynthetic Pathways

A comprehensive understanding of the biosynthetic pathway of this compound is crucial for both sustainable production and engineered analog generation. While it is known that Aspergillus and Penicillium species produce this compound, the specific enzymatic steps and genetic machinery involved are not fully elucidated. ontosight.ai

Future research should aim to:

Identify the genes and enzymes responsible for the cyclization of the sesquiterpene precursor and the subsequent modifications leading to the this compound scaffold.

Investigate regulatory mechanisms that govern the expression of these biosynthetic genes.

Explore compartmentalization of the biosynthetic pathway within fungal cells, as this can significantly impact efficiency and yield. nih.gov

Elucidating these pathways will not only provide insights into the natural production of this compound but also open possibilities for metabolic engineering of host organisms (e.g., Aspergillus, yeast) to increase yields or produce specific analogs through synthetic biology approaches. mcgill.ca

Development of Chemoenzymatic Synthetic Routes

Developing efficient and scalable synthetic routes for this compound and its analogs is vital for research and potential therapeutic applications. Chemoenzymatic synthesis, which combines the selectivity and efficiency of enzymatic reactions with the versatility of chemical transformations, offers a promising approach. frontiersin.orgnih.govnih.gov

Future research in this area could focus on:

Identifying or engineering enzymes capable of catalyzing key steps in the synthesis of the this compound core structure or introducing specific functional groups with high stereo- and regioselectivity. rochester.edufrontiersin.org

Integrating enzymatic and chemical steps into streamlined, potentially one-pot, synthetic procedures to improve efficiency and reduce waste. frontiersin.orgnih.gov

Developing biocatalysts for selective C-H functionalization or other challenging transformations relevant to the this compound structure. rochester.edu

Successful chemoenzymatic routes would provide access to larger quantities of this compound for in-depth biological evaluation and facilitate the synthesis of complex analogs that are difficult to obtain through isolation or purely chemical methods.

Deeper Molecular Understanding of Pleiotropic Mechanisms of Action

This compound has been reported to exhibit multiple biological activities, suggesting pleiotropic mechanisms of action. ontosight.airesearchgate.net A deeper molecular understanding of how this compound interacts with its biological targets is essential for assessing its therapeutic potential and guiding the design of more effective analogs.

Future research should investigate:

Specific protein targets that this compound interacts with in microbial cells, cancer cells, or insects.

Intracellular signaling pathways modulated by this compound, such as those involved in cell growth, apoptosis, or inflammatory responses. agrirootsmagazine.inifremer.fr

The mechanisms by which this compound may disrupt viral structural integrity , as suggested by in silico studies against SARS-CoV-2 proteins. mdpi.comwindows.net

The molecular basis for its reported alpha-glucosidase inhibitory activity. researchgate.net

Techniques such as target identification assays, protein binding studies, and advanced imaging could provide valuable insights into the molecular events triggered by this compound. Understanding these mechanisms will help determine the most promising therapeutic applications and inform the design of analogs with improved target specificity.

Exploration of New Biological Activities and Therapeutic Potential

The reported activities of this compound suggest potential in several therapeutic areas, but further exploration is needed to fully assess its capabilities. ontosight.airesearchgate.net

Future research should explore:

Antiviral potential: Expanding on the in silico findings, in vitro and in vivo studies are needed to confirm and characterize the antiviral activity of this compound against SARS-CoV-2 and potentially other viruses. mdpi.comwindows.net

Anti-inflammatory properties: Investigating the potential anti-inflammatory effects suggested by its classification as a butyrolactone and the activities of related compounds. researchgate.netagrirootsmagazine.inifremer.fr

Antiparasitic activity: Evaluating its efficacy against various parasites, given its insecticidal properties. ontosight.ai

Neuroprotective potential: Exploring possible applications in neurological disorders, as some coral-derived metabolites are being investigated for this purpose. agrirootsmagazine.in

Detailed evaluation of cytotoxic activity against a wider range of cancer cell lines, including studies on mechanisms of cell death. ontosight.aimdpi.comnih.gov

Further investigation of antimicrobial activity against drug-resistant pathogens. ontosight.aifrontiersin.orgnih.gov

Q & A

Q. How can researchers establish reproducible synthesis protocols for Versicolactone C?

Methodological Answer: Begin by documenting all reaction parameters (e.g., temperature, catalysts, solvents) and purification steps in detail. Use high-purity reagents and validate each intermediate's identity via spectroscopic techniques (e.g., NMR, HRMS). Include control experiments to assess reaction specificity. For reproducibility, follow guidelines requiring explicit procedural descriptions in the "Experimental" section, with supplementary data for extended protocols . Cross-reference established lactone synthesis methodologies to identify optimal conditions .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

Methodological Answer: Combine 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign stereochemistry and functional groups. Compare experimental IR and mass spectrometry data with computational predictions (e.g., DFT calculations). For novel compounds, provide full spectral interpretation and purity metrics (e.g., HPLC chromatograms) as required for new compound characterization . Use reference libraries of related lactones to resolve ambiguities .

Q. How should initial bioactivity assays for this compound be designed?

Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls. Use dose-response curves to calculate IC₅₀/EC₅₀ values. Include replicates to assess variability and statistical significance (e.g., ANOVA, p-values). Document cell lines, incubation times, and solvent controls to minimize artifacts. Align with frameworks like PICO (Population, Intervention, Comparator, Outcome) to structure hypothesis-driven experiments .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Methodological Answer: Conduct a systematic review of experimental variables (e.g., assay conditions, compound purity, cell models). Perform meta-analyses to identify confounding factors (e.g., solvent effects, batch variability). Validate findings using orthogonal assays (e.g., in vitro vs. in silico docking). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps .

Q. What strategies optimize the selectivity of this compound derivatives in structure-activity relationship (SAR) studies?

Methodological Answer: Use modular synthesis to generate analogs with systematic structural variations (e.g., substituent positions, stereochemistry). Screen analogs against related targets to identify selectivity determinants. Employ computational tools (e.g., molecular dynamics, QSAR models) to predict binding affinities. Present data in comparative tables highlighting key structural features versus activity .

Q. How can researchers address discrepancies in spectral data interpretation for this compound analogs?

Methodological Answer: Re-examine raw data for artifacts (e.g., solvent peaks, baseline noise). Collaborate with spectroscopy experts to validate assignments. Use X-ray crystallography for unambiguous structural confirmation. Document conflicting interpretations in the "Discussion" section, citing analogous cases in literature to contextualize uncertainties .

Q. What methodologies integrate this compound’s mechanistic insights with omics datasets (e.g., transcriptomics, metabolomics)?

Methodological Answer: Combine pathway enrichment analysis (e.g., KEGG, GO terms) with dose-dependent omics profiling to identify affected biological networks. Validate hypotheses using knockout models or CRISPR-interference. Use heatmaps or network diagrams to visualize interactions, ensuring statistical rigor (e.g., false discovery rate correction) .

Data Analysis & Presentation Guidelines

Q. How should researchers present contradictory or inconclusive results in publications?

Methodological Answer: Clearly demarcate robust findings from speculative interpretations. Use tables to juxtapose conflicting data (e.g., bioactivity across cell lines) and discuss potential causes (e.g., metabolic differences, assay sensitivity). Adhere to journal guidelines for transparency, including raw data in supplementary materials .

Q. What statistical approaches are recommended for small-sample studies on this compound?

Methodological Answer: Employ non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use bootstrapping or Bayesian methods to estimate confidence intervals. Report effect sizes alongside p-values to avoid overinterpretation. Reference prior studies with similar sample constraints to justify methodological choices .

Ethical & Methodological Considerations

Q. How can researchers ensure ethical compliance in animal/cell-based studies involving this compound?

Methodological Answer: Obtain institutional approval for experimental protocols (e.g., IACUC, IRB). Adhere to ARRIVE guidelines for animal studies, reporting sample sizes, randomization, and blinding. For cell lines, verify authenticity via STR profiling and mycoplasma testing. Disclose conflicts of interest in the "Acknowledgments" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.